![molecular formula C12H10N6O3S B4304957 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304957.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Overview
Description
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine, pyrrole, and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-hydroxypyrimidine, 1H-pyrrole, and 1,2,5-oxadiazole derivatives. The synthesis may involve:
Thioether Formation: Reacting 4-hydroxypyrimidine with a suitable thiolating agent to introduce the thioether group.
Amide Bond Formation: Coupling the thioether intermediate with an acetamide derivative containing the pyrrole and oxadiazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for designing novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.
Pyrimidines: Six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3.
Uniqueness
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3S/c19-8-3-4-13-12(15-8)22-7-9(20)14-10-11(17-21-16-10)18-5-1-2-6-18/h1-6H,7H2,(H,13,15,19)(H,14,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYJKBRFSCJUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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